molecular formula C13H17N B13139836 N-Allyl-N-benzylprop-2-en-1-amine

N-Allyl-N-benzylprop-2-en-1-amine

Cat. No.: B13139836
M. Wt: 187.28 g/mol
InChI Key: LAVWIZQBXPOEEM-UHFFFAOYSA-N
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Description

N-Allyl-N-benzylprop-2-en-1-amine is an organic compound with the molecular formula C10H13N. It is a derivative of benzylamine, where the amine group is substituted with an allyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Allyl-N-benzylprop-2-en-1-amine can be synthesized through a reaction involving benzaldehyde and allylamine. The process typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the above-mentioned reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-benzylprop-2-en-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with different degrees of saturation.

    Substitution: The allyl and benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce N-allyl-N-benzylamines.

Scientific Research Applications

N-Allyl-N-benzylprop-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Allyl-N-benzylprop-2-en-1-amine involves its interaction with various molecular targets. The allyl and benzyl groups allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Allylmethylamine: Similar in structure but with a methyl group instead of a benzyl group.

    N-Benzylprop-2-en-1-amine: Lacks the allyl group, making it less reactive in certain types of reactions.

    Diallylamine: Contains two allyl groups, offering different reactivity and applications.

Uniqueness

N-Allyl-N-benzylprop-2-en-1-amine is unique due to the presence of both allyl and benzyl groups, which confer distinct reactivity and versatility in chemical synthesis and applications .

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

N-benzyl-N-prop-2-enylprop-2-en-1-amine

InChI

InChI=1S/C13H17N/c1-3-10-14(11-4-2)12-13-8-6-5-7-9-13/h3-9H,1-2,10-12H2

InChI Key

LAVWIZQBXPOEEM-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)CC1=CC=CC=C1

Origin of Product

United States

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